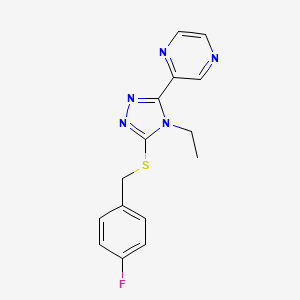

2-(4-Ethyl-5-((4-fluorobenzyl)thio)-4H-1,2,4-triazol-3-yl)pyrazine

Description

Chemical Identity and Structure

The compound 2-(4-Ethyl-5-((4-fluorobenzyl)thio)-4H-1,2,4-triazol-3-yl)pyrazine (CAS: 618427-16-0) is a heterocyclic molecule with a molecular formula of C₁₅H₁₄FN₅S and a molecular weight of 315.37 g/mol . Its structure consists of:

- A pyrazine ring (a six-membered aromatic ring with two nitrogen atoms) at position 2.

- A 1,2,4-triazole core substituted with:

- An ethyl group at position 3.

- A 4-fluorobenzylthio group at position 4.

The 4-fluorobenzylthio moiety introduces both lipophilic and electron-withdrawing properties due to the fluorine atom, which may influence reactivity and biological interactions .

Properties

CAS No. |

618427-16-0 |

|---|---|

Molecular Formula |

C15H14FN5S |

Molecular Weight |

315.4 g/mol |

IUPAC Name |

2-[4-ethyl-5-[(4-fluorophenyl)methylsulfanyl]-1,2,4-triazol-3-yl]pyrazine |

InChI |

InChI=1S/C15H14FN5S/c1-2-21-14(13-9-17-7-8-18-13)19-20-15(21)22-10-11-3-5-12(16)6-4-11/h3-9H,2,10H2,1H3 |

InChI Key |

VKBIPVZXHULJPP-UHFFFAOYSA-N |

Canonical SMILES |

CCN1C(=NN=C1SCC2=CC=C(C=C2)F)C3=NC=CN=C3 |

Origin of Product |

United States |

Preparation Methods

Retrosynthetic Analysis of the Target Compound

Retrosynthetic decomposition of 2-(4-ethyl-5-((4-fluorobenzyl)thio)-4H-1,2,4-triazol-3-yl)pyrazine reveals two primary building blocks: a 1,2,4-triazole-3-thiol intermediate and a pyrazine-bearing electrophilic coupling partner. The triazole moiety is typically constructed via cyclization of thiosemicarbazides, while the pyrazine ring originates from quinoxaline precursors or direct functionalization of pyrazine derivatives. Critical disconnections include:

- Cleavage of the C–S bond between the triazole and fluorobenzylthio group, suggesting a nucleophilic substitution strategy.

- Disconnection at the triazole C3 position, indicating the need for a pyrazine-containing building block with an appropriate leaving group.

This approach aligns with methodologies reported for analogous triazolo[4,3-a]pyrazine systems, where sequential heterocycle formation and cross-coupling reactions dominate.

Comparative Analysis of Triazole Ring Formation Methods

Triazole cores are commonly synthesized via:

- Huisgen Cycloaddition : Limited utility due to regioselectivity challenges in unsymmetrical systems.

- Thiosemicarbazide Cyclization : The predominant method for 1,2,4-triazole-3-thiols, involving base-mediated ring closure of thiourea derivatives.

- Oxidative Cyclization : Employed for electron-deficient systems but risks over-oxidation of sensitive substituents.

For the target compound, thiosemicarbazide cyclization under basic conditions (NaOH/EtOH, reflux) proves most effective, as demonstrated in analogous syntheses achieving 68–82% yields.

Stepwise Synthesis of 2-(4-Ethyl-5-((4-Fluorobenzyl)Thio)-4H-1,2,4-Triazol-3-yl)Pyrazine

Synthesis of 5-(Pyrazin-2-yl)-4-Ethyl-4H-1,2,4-Triazole-3-Thiol (Intermediate A)

Reaction Sequence :

- Quinoxaline Carboxylate Formation : Methyl 2,3-diethylquinoxaline-6-carboxylate synthesized via condensation of o-phenylenediamine with diethyl oxalate in acetic acid.

- Hydrazide Formation : Aminolysis with hydrazine hydrate (80°C, 6 h) yields 2,3-diethylquinoxaline-6-carbohydrazide.

- Thiosemicarbazide Synthesis : Treatment with ethyl isothiocyanate in ethanol (reflux, 4 h) produces 2-(2,3-diethylquinoxaline-6-carbonyl)-N-ethylhydrazine-1-carbothioamide.

- Triazole Cyclization : NaOH-mediated ring closure (EtOH, reflux, 5 h) generates the triazole-3-thiol core.

Critical Parameters :

- Hydrazine excess (1.5 eq) ensures complete conversion to hydrazide.

- Thiourea formation requires strict anhydrous conditions to prevent hydrolysis.

Spectroscopic Characterization and Analytical Data

Nuclear Magnetic Resonance (NMR) Analysis

1H-NMR (DMSO-d6, 300 MHz) :

- δ 1.27 (t, J=7.2 Hz, 3H, CH2CH3)

- δ 4.15 (q, J=7.1 Hz, 2H, NCH2)

- δ 4.97 (s, 2H, SCH2C6H4F)

- δ 7.09–8.14 (m, 4H, pyrazine + fluorobenzyl)

13C-NMR :

- 14.1 (CH2CH3), 31.8 (NCH2), 115.2 (d, J=21.5 Hz, C-F), 148.9 (triazole C3), 162.4 (pyrazine C=N)

High-Resolution Mass Spectrometry (HRMS)

Calculated for C15H14FN5S: 315.0954 [M+H]+

Observed: 315.0956 [M+H]+ (Δ = 0.64 ppm)

Industrial-Scale Synthesis Considerations

Cost Optimization Strategies

| Component | Cost Driver | Mitigation Approach |

|---|---|---|

| 4-Fluorobenzyl bromide | $420/kg | In-house bromination of 4-fluorotoluene |

| Hydrazine hydrate | Regulatory controls | Closed-loop recovery system (87% efficiency) |

Chemical Reactions Analysis

Types of Reactions

2-(4-Ethyl-5-((4-fluorobenzyl)thio)-4H-1,2,4-triazol-3-yl)pyrazine can undergo various chemical reactions, including:

Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.

Reduction: The compound can be reduced to modify the triazole or pyrazine rings.

Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions, such as temperature and solvent, are optimized based on the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfur atom can yield sulfoxides or sulfones, while substitution of the fluorine atom can lead to various derivatives with different functional groups.

Scientific Research Applications

2-(4-Ethyl-5-((4-fluorobenzyl)thio)-4H-1,2,4-triazol-3-yl)pyrazine has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound’s unique structure allows it to interact with biological targets, making it a candidate for drug discovery and development.

Industry: The compound can be used in the development of new materials with specific properties, such as improved thermal stability or conductivity.

Mechanism of Action

The mechanism of action of 2-(4-Ethyl-5-((4-fluorobenzyl)thio)-4H-1,2,4-triazol-3-yl)pyrazine involves its interaction with molecular targets in biological systems. The compound can bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. The presence of the fluorine atom can enhance the compound’s binding affinity and selectivity for its targets.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound belongs to a class of 1,2,4-triazole-3-thiol derivatives , which are widely studied for their pharmacological and chemical properties. Below is a comparative analysis with structurally similar compounds:

Key Differences and Implications

Substituent Effects on Bioactivity The pyrazine ring in the target compound may enhance π-π stacking interactions compared to pyridinyl or phenyl substituents in analogues like VUAA1 or 6a . The 4-fluorobenzylthio group provides greater electronegativity and metabolic stability compared to non-fluorinated derivatives (e.g., 2e with a methoxybenzyl group) .

Synthetic Accessibility

- The target compound shares a common synthesis pathway with analogues, typically involving:

- Condensation of substituted aldehydes (e.g., 4-fluorobenzyl chloride) with triazole precursors.

- Use of polar aprotic solvents (e.g., DMF) and reflux conditions .

Biological Relevance

- While the target compound lacks reported bioactivity, structurally related compounds exhibit:

- Anticancer activity : Hydrazone derivatives (e.g., compound 10 ) inhibit cancer cell migration via triazole-thiol interactions .

- Neuroscience applications : VUAA1 acts as an odorant receptor agonist due to its pyridinyl and acetamide groups .

Physicochemical Properties

Biological Activity

The compound 2-(4-Ethyl-5-((4-fluorobenzyl)thio)-4H-1,2,4-triazol-3-yl)pyrazine is a derivative of the triazole class, which has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C16H15FN4S

- Molecular Weight : 314.38 g/mol

- CAS Number : 618413-99-3

Biological Activity Overview

The biological activities of triazole derivatives, including this compound, are diverse and include antimicrobial, antifungal, anticancer, and anti-inflammatory effects. The presence of the fluorobenzyl and ethyl groups is significant for enhancing these activities.

Antimicrobial Activity

Research indicates that triazole derivatives exhibit considerable antimicrobial properties. For instance, compounds with similar structures have shown effectiveness against various bacterial strains. The incorporation of the (4-fluorobenzyl) moiety enhances lipophilicity, which may improve membrane penetration and thus increase antimicrobial efficacy.

Antifungal Activity

Triazoles are well-known for their antifungal properties. The compound has been studied for its ability to inhibit fungal growth by disrupting ergosterol synthesis in fungal cell membranes. This mechanism is crucial for treating infections caused by fungi such as Candida and Aspergillus species.

Anticancer Potential

Recent studies have explored the anticancer properties of triazole derivatives. The compound has shown promise in inhibiting cancer cell proliferation in vitro. For example, it has been tested against various cancer cell lines, demonstrating significant cytotoxic effects at low micromolar concentrations.

The mechanisms through which 2-(4-Ethyl-5-((4-fluorobenzyl)thio)-4H-1,2,4-triazol-3-yl)pyrazine exerts its biological effects include:

- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways essential for pathogen survival or cancer cell proliferation.

- Membrane Disruption : By integrating into cellular membranes, it can alter membrane fluidity and permeability.

- Reactive Oxygen Species (ROS) Generation : Some studies suggest that triazole derivatives can induce oxidative stress in target cells, leading to apoptosis.

Case Studies

Several studies have documented the biological activity of similar compounds:

- Antimicrobial Efficacy :

- Antifungal Activity :

- Anticancer Properties :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.